molecular formula C11H14N2O2 B2446379 2-tert-Butyl-3-hydroxy-3H-pyrrolo[3,4-c]pyridin-1-one CAS No. 2365419-32-3

2-tert-Butyl-3-hydroxy-3H-pyrrolo[3,4-c]pyridin-1-one

Cat. No.: B2446379
CAS No.: 2365419-32-3
M. Wt: 206.245
InChI Key: FDPKZWODWMSEQD-UHFFFAOYSA-N
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Description

2-tert-Butyl-3-hydroxy-3H-pyrrolo[3,4-c]pyridin-1-one is a heterocyclic compound that features a pyrrolo[3,4-c]pyridine core structure

Mechanism of Action

Mode of Action

Pyrrolopyridine derivatives have been studied for their broad spectrum of pharmacological properties . More research is required to elucidate the specific interactions of this compound with its targets and the resulting changes.

Biochemical Pathways

Pyrrolopyridine derivatives have been found to exhibit a range of biological activities, including analgesic, sedative, antidiabetic, antimycobacterial, antiviral, and antitumor activities . The specific pathways and downstream effects influenced by this compound need further investigation.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-tert-Butyl-3-hydroxy-3H-pyrrolo[3,4-c]pyridin-1-one typically involves multi-step organic reactions. One common method involves the cyclization of appropriate precursors under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the synthetic route for scalability and cost-effectiveness. This could include the use of continuous flow reactors and automated synthesis techniques to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

2-tert-Butyl-3-hydroxy-3H-pyrrolo[3,4-c]pyridin-1-one can undergo several types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone.

    Reduction: The compound can be reduced to modify the pyridine ring.

    Substitution: Various substituents can be introduced at different positions on the pyrrolo[3,4-c]pyridine core.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group would yield a ketone, while substitution reactions could introduce a wide range of functional groups, leading to derivatives with potentially different properties and applications.

Scientific Research Applications

2-tert-Butyl-3-hydroxy-3H-pyrrolo[3,4-c]pyridin-1-one has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

    Indole Derivatives: These compounds share a similar core structure and are also used in medicinal chemistry and materials science.

    Pyridine Derivatives: These compounds have a pyridine ring and are used in various chemical and biological applications.

Uniqueness

The presence of the tert-butyl group and the hydroxyl group can significantly influence its reactivity and interaction with other molecules .

Properties

IUPAC Name

2-tert-butyl-3-hydroxy-3H-pyrrolo[3,4-c]pyridin-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O2/c1-11(2,3)13-9(14)7-4-5-12-6-8(7)10(13)15/h4-6,10,15H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDPKZWODWMSEQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)N1C(C2=C(C1=O)C=CN=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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